molecular formula C15H18N2O3 B1465367 2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione CAS No. 1461733-11-8

2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione

Cat. No.: B1465367
CAS No.: 1461733-11-8
M. Wt: 274.31 g/mol
InChI Key: NZKXLSFKDXKFEF-UHFFFAOYSA-N
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Description

2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-hydroxypiperidine in the presence of a suitable base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their availability, cost, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of 2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and isoindoline-1,3-dione moieties make it a versatile intermediate for various synthetic applications and a promising candidate for therapeutic research .

Properties

IUPAC Name

2-[2-(3-hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-11-4-3-7-16(10-11)8-9-17-14(19)12-5-1-2-6-13(12)15(17)20/h1-2,5-6,11,18H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKXLSFKDXKFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN2C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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